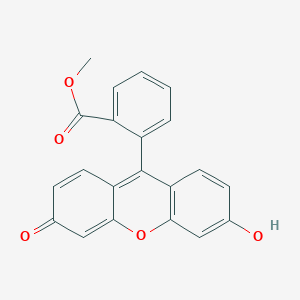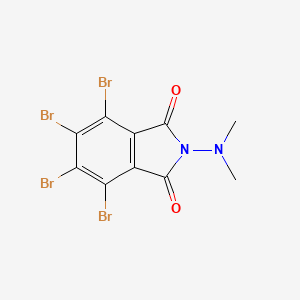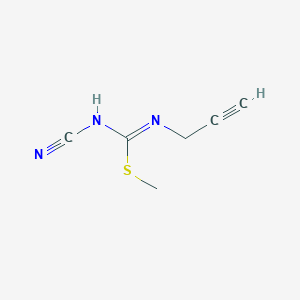
methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate
Übersicht
Beschreibung
Fluorescein methyl ester is a derivative of fluorescein, a well-known fluorescent dye. This compound is characterized by its high photophysical properties, making it a valuable tool in various scientific fields. Fluorescein methyl ester is particularly noted for its applications in microscopy, where it serves as a fluorescent tracer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of fluorescein methyl ester typically involves the esterification of fluorescein. One common method is the reaction of fluorescein with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of fluorescein methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Fluorescein methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may exhibit different photophysical properties.
Reduction: Reduction reactions can modify the electronic structure of the compound, potentially altering its fluorescence.
Substitution: Substitution reactions, particularly at the ester group, can yield a variety of derivatives with tailored properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophilic reagents, such as amines or hydrazides, can be employed under mild conditions.
Major Products: The major products of these reactions include various fluorescein derivatives, each with unique photophysical and chemical properties.
Wissenschaftliche Forschungsanwendungen
Fluorescein methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical assays and reactions.
Biology: In cell biology, it serves as a staining reagent for visualizing cellular structures and processes.
Medicine: Fluorescein methyl ester is employed in diagnostic imaging techniques, particularly in ophthalmology.
Industry: The compound is used in the development of organic semiconductor materials due to its excellent photophysical properties
Wirkmechanismus
Fluorescein methyl ester can be compared with other fluorescein derivatives, such as fluorescein ethyl ester and O-ethyl-fluorescein ethyl ester. These compounds share similar photophysical properties but differ in their specific applications and reactivity. For instance, fluorescein ethyl ester may exhibit different emission maxima and stability under various conditions .
Vergleich Mit ähnlichen Verbindungen
- Fluorescein ethyl ester
- O-ethyl-fluorescein ethyl ester
- Fluorescein isothiocyanate
Each of these compounds has unique properties that make them suitable for specific applications in scientific research and industry.
Eigenschaften
IUPAC Name |
methyl 2-(3-hydroxy-6-oxoxanthen-9-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O5/c1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20/h2-11,22H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMKLWJDGZMNGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328059 | |
| Record name | methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70672-06-9 | |
| Record name | methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-Chlorophenyl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane](/img/structure/B1659947.png)


![4a-Bromo-8-methoxy-1,4a,5,10a-tetrahydropyrimido[5,4-b]quinoline-2,4,10(3H)-trione](/img/structure/B1659950.png)
![2-Amino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(1h)-one](/img/structure/B1659951.png)
![11h-Indeno[1,2-b]quinoxalin-11-one 5-oxide](/img/structure/B1659952.png)
![{2-[(Dimethylamino)methyl]phenyl}(phenyl)methanol](/img/structure/B1659955.png)
![Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid](/img/structure/B1659956.png)
![Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid](/img/structure/B1659958.png)
![1,3-Bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]thiourea](/img/structure/B1659960.png)
![[2-Methyl-5-(4-nitrophenyl)-1,3-oxazol-4-yl]methanol](/img/structure/B1659963.png)
![4-[3-(Acetyloxy)butyl]phenyl acetate](/img/structure/B1659966.png)
![tert-Butyl N-{[3-(methylamino)phenyl]methyl}carbamate](/img/structure/B1659967.png)
![1H-Purine, 6-[(3-phenyl-2-propenyl)thio]-](/img/structure/B1659968.png)
